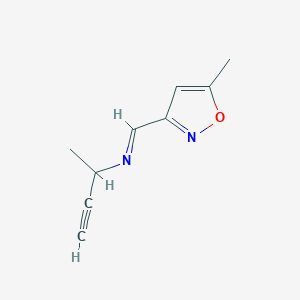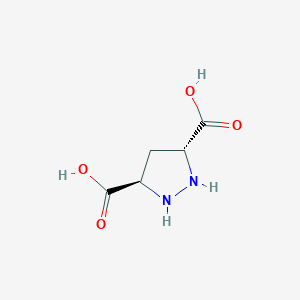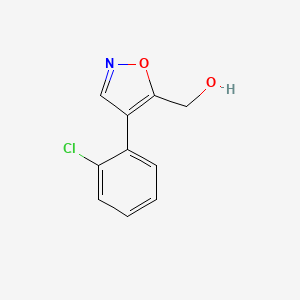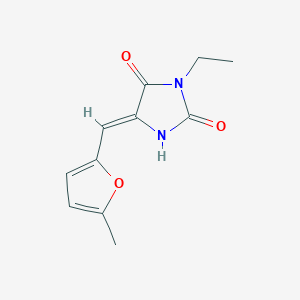
(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile is a chiral compound that features a pyrrolidinone ring attached to a butanenitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile typically involves the reaction of a suitable nitrile precursor with a pyrrolidinone derivative. One common method involves the use of a flow microreactor system, which allows for efficient and sustainable synthesis . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, scalability, and environmental impact. Flow microreactor systems are particularly favored for their efficiency and sustainability .
化学反応の分析
Types of Reactions
(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.
科学的研究の応用
(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
®-2-(2-Oxopyrrolidin-1-yl)butanenitrile: The enantiomer of the compound, which may have different biological activities.
2-(2-Oxopyrrolidin-1-yl)butanoic acid: A structurally similar compound with a carboxylic acid group instead of a nitrile.
2-(2-Oxopyrrolidin-1-yl)butanol: A compound with a hydroxyl group instead of a nitrile.
Uniqueness
(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile is unique due to its specific chiral configuration and the presence of both a nitrile and a pyrrolidinone ring. This combination of features makes it particularly valuable in asymmetric synthesis and chiral drug development.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
(2S)-2-(2-oxopyrrolidin-1-yl)butanenitrile |
InChI |
InChI=1S/C8H12N2O/c1-2-7(6-9)10-5-3-4-8(10)11/h7H,2-5H2,1H3/t7-/m0/s1 |
InChIキー |
WYHCRWKRZDIRRT-ZETCQYMHSA-N |
異性体SMILES |
CC[C@@H](C#N)N1CCCC1=O |
正規SMILES |
CCC(C#N)N1CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)

![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)


![3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871004.png)

![(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B12871010.png)

![2-Nitrobenzo[d]oxazol-4-amine](/img/structure/B12871020.png)

![1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)
![6-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871037.png)

